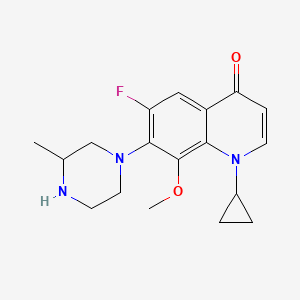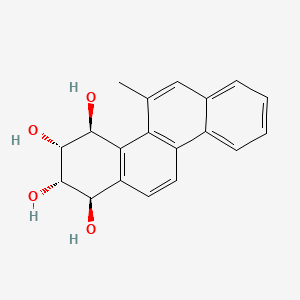
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its tetrahydro configuration and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves multi-step organic reactions. One common approach is the hydrogenation of a precursor PAH compound under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures. The reaction is carefully monitored to ensure the selective reduction of the aromatic rings while preserving the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the saturation of additional aromatic rings.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of PAHs and their derivatives.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can interact with hydrophobic regions of biomolecules, influencing their activity. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
(1alpha,2beta,3beta,4alpha)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol: Unique due to its specific tetrahydro configuration and multiple hydroxyl groups.
Other PAHs: Compounds like naphthalene, anthracene, and phenanthrene share similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
This compound stands out due to its specific configuration and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChIキー |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
異性体SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
正規SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


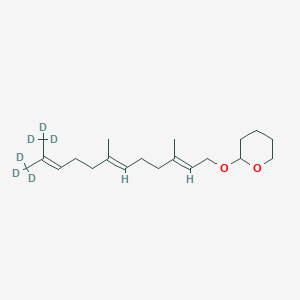
![6-Chloro-2-oxo-N-[1-(phenylmethyl)-1H-pyrazol-5-yl]-3(2H)-benzoxazolepropanamide](/img/structure/B13445147.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)
![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
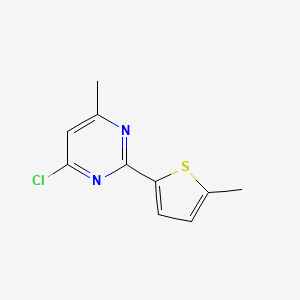
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)

![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
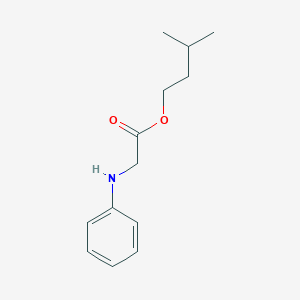
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
